2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCZNKJMUMKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385242 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-98-1 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Methods
| Parameter | Cyclization with Acetic Anhydride | POCl₃ Method | Thiosemicarbazide/PbO |
|---|---|---|---|
| Reaction Time | 5–10 hours | 6–7 hours | 1.25–48 hours |
| Temperature | 100–140°C | 80–100°C | 85–200°C |
| Catalyst/Solvent | Acetic anhydride | POCl₃ | PbO in amyl alcohol |
| Yield | Not explicitly reported | 60–75%* | ~50% |
*Estimated from analogous reactions.
Characterization and Validation
- FTIR : Distinct peaks for C=N (1,620 cm⁻¹) and C-O-C (1,250 cm⁻¹).
- ¹H NMR :
- Mass Spectrometry : Molecular ion peak at m/z 210 (C₉H₇ClN₂O).
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
Anticancer Properties
The 1,3,4-oxadiazole scaffold, including 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, has been extensively studied for its anticancer potential. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : Studies have shown that compounds containing the oxadiazole moiety can significantly inhibit the growth of cancer cells. For instance, a series of 1,3,4-oxadiazole derivatives demonstrated IC50 values ranging from 1.18 µM to over 10 µM against multiple cancer lines including breast (MDA-MB-231) and colon (HT-29) adenocarcinomas .
- Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity by increasing the compound's reactivity towards cellular targets .
Case Studies:
- Zheng et al. (2023) synthesized novel derivatives and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Some compounds exhibited significant telomerase inhibition with IC50 values comparable to established chemotherapeutics .
- Shamsuzzaman et al. (2023) explored steroidal oxadiazole derivatives against human leukemia cell lines, identifying compounds with potent anticancer activity and low IC50 values .
Antimicrobial Activity
Beyond anticancer applications, this compound has shown promising antimicrobial properties.
Key Findings:
- Broad-Spectrum Activity : Various studies have reported that oxadiazole derivatives possess antibacterial and antifungal activities. These compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism : The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies:
- MDPI Study (2022) highlighted that certain oxadiazoles exhibited significant antibacterial effects against resistant strains of bacteria .
- Wiley Review (2014) discussed the synthesis of oxadiazole derivatives with potent antibacterial activity against a variety of pathogens .
Other Biological Activities
The versatility of this compound extends to other therapeutic areas:
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo studies. Compounds have demonstrated efficacy comparable to traditional anti-inflammatory drugs .
Anticonvulsant Properties
Some studies have explored the anticonvulsant potential of oxadiazoles in animal models. Specific derivatives showed effectiveness in reducing seizure activity through modulation of neurotransmitter systems .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Observations :
- Aldehyde vs. Hydroxymethyl/Ketone : The aldehyde group in the target compound offers greater electrophilic reactivity compared to the hydroxymethyl or ketone groups in analogues, enabling nucleophilic additions and condensations .
- Steric Effects : The 3-methylbutyl group provides moderate steric hindrance, whereas bulkier substituents (e.g., 4-tert-butylbenzyl) significantly restrict molecular packing and interaction with biological targets .
- Biological Relevance : Benzimidazoles with hydrogen-bonding groups (e.g., hydroxymethyl) exhibit enhanced solubility and bioavailability, while aldehydes may act as reactive intermediates in drug design .
Physicochemical Properties
- Solubility: The aldehyde group increases polarity relative to non-polar substituents (e.g., tert-butyl), enhancing solubility in polar aprotic solvents like DMF or DMSO .
- Crystallinity : The 3-methylbutyl chain reduces crystallinity compared to smaller alkyl chains (e.g., methyl), as observed in related benzimidazole derivatives .
Biological Activity
The compound 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antibacterial, and anticonvulsant properties as evidenced by various studies.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. The compound was tested against several human cancer cell lines, including gastric and colon cancer cells. Notably, it showed selective moderate activity with an IC50 value indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| Gastric Cancer (NUGC) | 0.021 |
| Colon Cancer (DLDI) | Significant activity observed |
In a broader screening of oxadiazole derivatives, compounds with the 4-chlorophenyl substituent were consistently more active than their counterparts lacking this moiety. The presence of electron-withdrawing groups like chlorine has been linked to enhanced activity against various cancer types .
Antibacterial Activity
The antibacterial potential of this compound was assessed through in vitro studies against several microbial strains. The synthesized derivatives demonstrated significant antibacterial activity compared to standard antibiotics such as amoxicillin:
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Notable antifungal effects |
Quantitative Structure-Activity Relationship (QSAR) analysis indicated a strong correlation between the structural features of the oxadiazole derivatives and their antibacterial efficacy .
Anticonvulsant Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for anticonvulsant effects. In models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ), the compound exhibited notable anticonvulsant activity. The mechanism appears to involve interaction with benzodiazepine receptors:
| Model | Activity |
|---|---|
| PTZ | Significant anticonvulsant effect observed |
| MES | Effective in seizure prevention |
The structure-activity relationship suggests that substituents at specific positions on the oxadiazole ring can enhance or diminish its anticonvulsant properties .
Case Studies and Research Findings
A series of case studies have highlighted the significance of structural modifications in enhancing the biological activities of oxadiazoles. For instance:
- Study on Derivatives : A study synthesized various derivatives of oxadiazoles and screened them for anticancer activity against a panel of cell lines. The results indicated that those with a 4-chlorophenyl group had superior activity compared to other substitutions.
- Antibacterial Screening : Another research focused on synthesizing oxadiazole derivatives that were screened for antibacterial properties against clinical isolates. The findings suggested that certain substitutions could lead to potent antibacterial agents.
Q & A
Q. Q1. What are reliable synthetic routes for preparing 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves the Vilsmeier-Haack reaction (), where hydrazides or pyrazole precursors react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the oxadiazole ring. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydropyrazole-4-carbaldehyde intermediates can be cyclized under acidic conditions. Alternative routes include the use of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl compounds (). Reaction yields (65–85%) depend on substituent electronic effects and solvent choice (e.g., dry ether or DMF) .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methyl groups on the oxadiazole ring appear at δ 2.29 ppm (singlet), while aromatic protons from the 4-chlorophenyl group resonate between δ 7.44–8.05 ppm ().
- IR Spectroscopy : Key absorptions include C=N (1610–1630 cm⁻¹), C-O-C (1250–1280 cm⁻¹), and C-Cl (750–800 cm⁻¹) ().
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) confirm the structure ().
Advanced Synthesis and Mechanistic Insights
Q. Q3. How can reaction yields be optimized in multi-step syntheses involving this oxadiazole?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Lewis acids like ZnCl₂ or FeCl₃ can accelerate ring closure ().
- Temperature Control : Reflux conditions (80–100°C) improve kinetics but require inert atmospheres to prevent oxidation ().
Yields drop with sterically hindered substituents; replacing chlorophenyl with methoxyphenyl reduces steric strain, improving yields by ~15% ().
Q. Q4. How do substituents influence the electronic properties of the oxadiazole core?
Methodological Answer: Electron-withdrawing groups (e.g., -Cl) increase the oxadiazole’s electrophilicity, affecting reactivity in cross-coupling reactions. For instance, replacing 4-chlorophenyl with 4-methoxyphenyl raises the HOMO energy (from -6.2 eV to -5.8 eV), enhancing electron-donating capacity ( ). Computational studies (DFT) correlate substituent Hammett constants (σ) with reaction rates for nucleophilic substitutions ().
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. What methodologies are used to evaluate antimicrobial activity of this compound?
Methodological Answer:
- Agar Diffusion Assay : Test compounds (1000 ppm in DMF) are applied to agar plates inoculated with bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans). Zones of inhibition (ZOI) are measured after 24–48 hours ().
- MIC Determination : Serial dilutions (1–512 µg/mL) in broth cultures quantify minimum inhibitory concentrations. Ciprofloxacin and griseofulvin are standard controls ().
Q. Q6. How can structural modifications enhance bioactivity?
Methodological Answer:
- Substituent Variation : Adding electron-deficient groups (e.g., -NO₂) to the phenyl ring increases antibacterial potency by 2–4 fold ().
- Hybrid Molecules : Conjugating the oxadiazole with thiadiazole or pyridine moieties (e.g., ) improves antifungal activity via synergistic π-π stacking with microbial enzyme active sites .
Structural and Crystallographic Analysis
Q. Q7. How is X-ray crystallography applied to resolve the compound’s structure?
Methodological Answer: Single crystals are grown via slow evaporation in ethanol/chloroform. Diffraction data (Mo-Kα radiation, λ = 0.71073 Å) collected at 100–150 K reveal:
- Unit Cell Parameters : Monoclinic symmetry (space group C2/c) with a = 19.215 Å, b = 22.847 Å, and β = 121.25° ().
- Packing Analysis : Chlorophenyl groups exhibit π-stacking (3.5–4.0 Å), while methyl groups occupy voids, stabilizing the lattice ().
Data Interpretation and Contradictions
Q. Q8. How should researchers resolve conflicting spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian or ADF software). For instance, unexpected δ 4.5 ppm signals may indicate residual solvent (DMSO-d₆) rather than impurities ().
- Isotopic Labeling : Deuterated analogs clarify ambiguous proton assignments ().
Computational and Theoretical Studies
Q. Q9. What computational tools model the compound’s reactivity and interactions?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite predict binding affinities with targets like fungal CYP51 (PDB: 1EA1). The oxadiazole’s LUMO (-2.4 eV) aligns with heme iron d-orbitals for charge transfer ().
- DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and calculate frontier molecular orbitals ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
